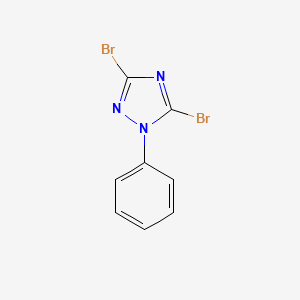
3,5-dibromo-1-phenyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-1-phenyl-1H-1,2,4-triazole is an organic compound with the molecular formula C8H5Br2N3 It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring composed of three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-1-phenyl-1H-1,2,4-triazole typically involves the bromination of 1-phenyl-1H-1,2,4-triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures and specific reaction times to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new drugs.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of specialty chemicals, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,5-dibromo-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.
Pathways Involved: It may interfere with signaling pathways, such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
3,5-Dibromo-1H-1,2,4-triazole: A similar compound with bromine atoms at the 3 and 5 positions but without the phenyl group.
3,5-Dibromo-1-methyl-1H-1,2,4-triazole: A derivative with a methyl group instead of a phenyl group.
3,5-Dichloro-1-phenyl-1H-1,2,4-triazole: A compound with chlorine atoms instead of bromine atoms.
Uniqueness: 3,5-Dibromo-1-phenyl-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and a phenyl group, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C8H5Br2N3 |
|---|---|
Peso molecular |
302.95 g/mol |
Nombre IUPAC |
3,5-dibromo-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C8H5Br2N3/c9-7-11-8(10)13(12-7)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
XFWRWQQKVGWENR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NC(=N2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















